molecular formula C8H12BrF3O2 B15170506 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane CAS No. 647831-25-2

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

Cat. No.: B15170506
CAS No.: 647831-25-2
M. Wt: 277.08 g/mol
InChI Key: DVSNGHCZODWKJC-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is a brominated 1,3-dioxolane derivative characterized by a 4-bromobutyl chain and a trifluoromethyl group attached to the dioxolane ring.

Properties

CAS No.

647831-25-2

Molecular Formula

C8H12BrF3O2

Molecular Weight

277.08 g/mol

IUPAC Name

2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2

InChI Key

DVSNGHCZODWKJC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCCBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromobutane and trifluoromethylating agents. The reaction conditions may include:

    Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a hydroxylated product, while oxidation may produce a carbonyl-containing compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in drug synthesis.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The bromobutyl group can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds


Key Observations :

  • Trifluoromethyl Group : This group is associated with increased chemical stability and bioavailability, as seen in pharmacologically active dioxolanes .
  • Aryl vs. Alkyl Substituents : Aryl-substituted dioxolanes (e.g., dichlorophenyl derivatives) are often precursors to agrochemicals, while alkyl-brominated variants are synthetic intermediates .

Pharmacological and Metabolic Profiles

  • Metabolic Stability : Dioxolanes with trifluoromethyl groups exhibit resistance to oxidative metabolism. For instance, doxophylline (a theophylline-dioxolane hybrid) showed 95% recovery as the parent compound in rat liver microsomes, attributed to the dioxolane ring’s stability .

Biological Activity

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound featuring a unique dioxolane ring along with bromobutyl and trifluoromethyl substituents. Its molecular formula is C8H10BrF3O2C_8H_{10}BrF_3O_2 and it has a molecular weight of approximately 277.079 g/mol. The compound's structure suggests potential biological activities, particularly due to the presence of halogen substituents that are known to influence pharmacological properties.

The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and stability, which are critical factors in drug design. The electrophilic nature of the bromine atom allows for various substitution reactions, potentially leading to diverse biological interactions.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often linked to their structural features. The following table summarizes compounds structurally related to 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane and their associated activities:

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorobutyl)-2-(trifluoromethyl)-1,3-dioxolaneChlorine instead of BromineVaries; potential antimicrobial
2-(4-Bromobutyl)-1,3-dioxolaneLacks trifluoromethyl groupReduced lipophilicity; different pharmacodynamics
2-(3-Chloropropyl)-1,3-dioxolaneShorter carbon chainAltered reactivity; potential for different applications

Case Studies and Research Findings

Research into similar dioxolane derivatives indicates that halogen substituents can significantly alter binding affinities and reactivity towards biological macromolecules. For instance:

  • Anticancer Studies : Compounds with dioxolane structures have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines.
  • Antimicrobial Evaluations : A study on halogenated dioxolanes showed promising results against bacterial strains, indicating potential for development as new antimicrobial agents.

The mechanism by which 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to interact with specific enzymes, altering their activity.
  • Receptor Binding : The lipophilic nature of the trifluoromethyl group may enhance binding to lipid membranes or receptors, influencing cellular responses.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization or alkylation reactions. For example, a bromobutyl-substituted trifluoromethyl precursor can react with ethylene glycol in the presence of a catalyst like Amberlyst-15 to form the dioxolane ring . Purification often involves column chromatography or distillation, with purity verified by GC (>95%) . Key challenges include controlling regioselectivity and minimizing side reactions from the bromobutyl group’s reactivity.

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C/¹⁹F) to identify the dioxolane ring, bromobutyl chain, and trifluoromethyl group. X-ray crystallography is used for absolute configuration determination, as demonstrated for analogous dioxolane derivatives . Mass spectrometry (HRMS) and FT-IR further validate molecular weight and functional groups (e.g., C-F stretching at ~1100–1200 cm⁻¹) .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : The bromobutyl group makes it a versatile alkylating agent for introducing lipophilic chains into target molecules. The dioxolane ring acts as a protecting group for carbonyl functionalities in multi-step syntheses. It is also used in polymer chemistry to modify thermal stability, as seen in fluorinated dioxolane-based polymers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the dioxolane ring’s electrophilicity, facilitating nucleophilic attacks at the bromobutyl chain. Computational studies (e.g., DFT calculations) show that the CF₃ group lowers the LUMO energy of the dioxolane ring, enhancing reactivity in SN2 reactions. This is critical when designing catalysts for regioselective transformations .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield discrepancies often arise from competing elimination reactions (e.g., dehydrohalogenation of the bromobutyl group). Optimizing reaction conditions—such as using polar aprotic solvents (DMF, acetonitrile) and controlled temperature (0–25°C)—minimizes side reactions. Kinetic monitoring via HPLC or in-situ IR helps identify intermediate stability issues .

Q. Can computational methods predict its pharmacological or material properties?

  • Methodological Answer : PASS software predicts bioactivity profiles by analyzing structural motifs, such as the dioxolane ring’s potential as a metabolic stabilizer. Molecular dynamics simulations assess its compatibility in polymer matrices, focusing on CF₃ group interactions with hydrocarbon backbones. QSAR models correlate substituent effects (e.g., bromine position) with logP values for solubility optimization .

Q. How does the compound behave under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–12) reveal hydrolysis of the dioxolane ring under strongly acidic/basic conditions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with the bromobutyl chain fragmenting first. These findings inform storage recommendations (dry, inert atmosphere, <4°C) and reaction solvent choices (e.g., avoiding aqueous bases) .

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